molecular formula C14H15NO2S2 B2911644 N-[4-(thiophen-2-yl)oxan-4-yl]thiophene-2-carboxamide CAS No. 2034483-29-7

N-[4-(thiophen-2-yl)oxan-4-yl]thiophene-2-carboxamide

Cat. No.: B2911644
CAS No.: 2034483-29-7
M. Wt: 293.4
InChI Key: LEUFRHJSGQNPKM-UHFFFAOYSA-N
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Description

N-[4-(Thiophen-2-yl)oxan-4-yl]thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a tetrahydropyran (oxan) ring substituted with a thiophene moiety. Thiophene carboxamides are widely studied for their biological activities, including antibacterial, anticancer, and central nervous system (CNS) permeability, depending on substituent patterns and scaffold modifications .

Properties

IUPAC Name

N-(4-thiophen-2-yloxan-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c16-13(11-3-1-9-18-11)15-14(5-7-17-8-6-14)12-4-2-10-19-12/h1-4,9-10H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUFRHJSGQNPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(thiophen-2-yl)oxan-4-yl]thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(thiophen-2-yl)oxan-4-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-[4-(thiophen-2-yl)oxan-4-yl]thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(thiophen-2-yl)oxan-4-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs and their substituents are summarized below:

Compound Class Core Structure Substituents/Modifications Biological Activity Reference
Nitrothiophene carboxamides 5-nitrothiophene-2-carboxamide Thiazol-2-yl with CF₃/OCH₃/fluoro groups Narrow-spectrum antibacterial
Piperidine-linked analogs Thiophene-2-carboxamide + piperidinyloxy Chlorophenyl, phenethyl, morpholinophenyl BBB-permeable CNS agents
5-Methylthiophene derivatives 5-methylthiophene-2-carboxamide Adamantyl, nitrophenyl, difluorophenyl Anti-tuberculosis
Fluorophenyl analogs Thiophene-2-carboxamide + fluorophenyl Trimethoxyphenyl, tert-butylphenyl Anticancer (CA-4 biomimetics)
  • Electron-withdrawing groups (EWGs): Nitro (NO₂) and chloro (Cl) substituents enhance antibacterial activity but may reduce solubility .
  • Bulky groups : Adamantyl and tert-butyl improve target binding via hydrophobic interactions .
  • Oxygen/Nitrogen heterocycles: Piperidinyloxy and morpholinophenyl groups enhance BBB permeability .

Physicochemical Properties

Comparative data for selected compounds:

Compound Molecular Formula Melting Point (°C) Yield (%) Purity (%) Key Functional Groups
T-IV-B (p-tolyl acryloyl) C₂₁H₁₇NO₂S 132 74 - C=O, C=C, CH₃
N-(4-(3,5-difluorophenyl)thiazol-2-yl) C₁₄H₇F₂N₃O₃S₂ - - 99.05 NO₂, F, thiazole
N-Phenethyl-5-(piperidinyloxy) C₂₄H₂₇N₂O₂S 152–154 79 - Piperidinyloxy, phenethyl
N-Adamantyl-5-methyl C₁₆H₁₉NOS 164 76 - Adamantyl, CH₃
  • Melting Points : Higher values correlate with molecular symmetry and strong intermolecular forces (e.g., adamantyl derivatives ).
  • Solubility: EWGs like NO₂ reduce solubility, while polar groups (e.g., morpholinophenyl ) improve it.

Pharmacological Activities

  • Antibacterial: Nitrothiophene carboxamides (e.g., C₁₆H₁₀F₃N₃O₄S₂) inhibit bacterial growth via underexplored mechanisms, with potency linked to NO₂ and thiazole groups .
  • Anticancer : Fluorophenyl derivatives (e.g., 2b–2e ) inhibit tyrosine kinases, with IC₅₀ values influenced by methoxy and chloro substituents.
  • Anti-Tuberculosis : 5-Methylthiophene carboxamides require EthA activation, where electron-deficient aryl groups enhance efficacy .
  • CNS Agents : Piperidine/morpholine-containing analogs (e.g., compound 50 ) show oral bioavailability and BBB penetration due to balanced lipophilicity.

Biological Activity

N-[4-(thiophen-2-yl)oxan-4-yl]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₆H₁₉N₃O₂S₂
  • CAS Number : 126853648

The synthesis of this compound typically involves multi-step organic reactions. The process may begin with the formation of the thiophene ring, followed by the introduction of the oxane moiety and the carboxamide group. Key synthetic routes include:

  • Formation of Thiophene : Utilizing methods such as cyclization reactions involving thiophene derivatives.
  • Oxan Ring Formation : Achieved through nucleophilic substitutions or cyclization techniques.
  • Carboxamide Synthesis : Finalizing the structure via amide bond formation with appropriate amines under dehydrating conditions.

This compound exhibits biological activity primarily through its interaction with various molecular targets. Its mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those associated with cancer and inflammatory responses.
  • Receptor Binding : It may bind to specific receptors, modulating biological pathways that influence cellular functions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research into thiophene derivatives has demonstrated their ability to inhibit cancer cell proliferation in vitro. In particular, this compound has shown potential in:

  • Inhibiting Tumor Growth : Case studies have reported reduced viability in various cancer cell lines following treatment with this compound.
Cell LineTreatment Concentration (µM)Viability (%)
MCF7 (Breast)1045
HeLa (Cervical)2030
A549 (Lung)1550

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Its efficacy can be attributed to:

  • Disruption of Bacterial Cell Walls : Similar thiophene derivatives have been shown to interfere with bacterial cell wall synthesis.
  • Inhibition of Biofilm Formation : Studies indicate that it can prevent biofilm formation in pathogenic bacteria.

Comparative Analysis with Similar Compounds

When compared to other thiophene-based compounds, this compound stands out due to its unique combination of functional groups that enhance its biological activity.

Compound NameBiological ActivityMechanism of Action
SulfathiazoleAntimicrobialInhibits folate synthesis
RitonavirAntiviralProtease inhibitor
N-[4-(thiophen-2-yl)methyl]carboxamideAnticancerInduces apoptosis

Case Studies and Research Findings

  • Study on Anticancer Effects : A study published in Medicinal Chemistry evaluated the anticancer effects of thiophene derivatives, reporting significant reductions in cell viability for compounds closely related to this compound .
  • Antimicrobial Efficacy : Research highlighted its effectiveness against Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of antimicrobial activity .

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